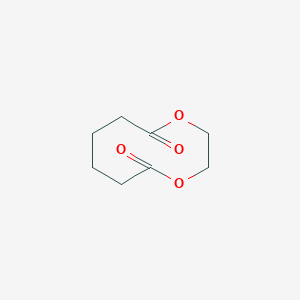

1,4-Dioxecane-5,10-dione

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de PL-100 implica múltiples pasos, comenzando con la preparación de intermedios clave. Las condiciones de reacción generalmente implican el uso de solventes orgánicos, catalizadores y ajustes de temperatura controlados. Las rutas sintéticas detalladas a menudo son propietarias y pueden requerir acceso a bases de datos químicas especializadas o publicaciones para metodologías específicas .

Métodos de producción industrial

La producción industrial de PL-100 probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad para cumplir con los estándares regulatorios .

Análisis De Reacciones Químicas

Tipos de reacciones

PL-100 se somete a varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción pueden variar dependiendo del producto deseado e incluyen temperatura, presión y pH controlados .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .

Aplicaciones Científicas De Investigación

Synthesis Applications

1,4-Dioxecane-5,10-dione can be synthesized through various methods, which are crucial for its application in research and industry. Notable synthesis routes include:

- Synthesis from Hexanedioyl Difluoride : This method involves the reaction of hexanedioyl difluoride with specific diols under controlled conditions. The yield of this reaction can reach approximately 42% when using chloroform or benzene as solvents .

- Cyclization Reactions : The compound can also be synthesized through intermolecular double Prins-type cyclization reactions, which convert aromatic aldehydes into dioxecane derivatives. These methods have been reported to provide good yields and are significant for developing related compounds .

Research has indicated that derivatives of this compound exhibit various biological activities:

- Antibacterial and Antifungal Properties : Studies have shown that certain synthesized derivatives demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and antifungal activity against Candida albicans. This positions this compound as a potential candidate for developing new antimicrobial agents .

- Pharmacological Potential : The biological screening of compounds derived from this compound suggests that they may possess therapeutic benefits in treating infections caused by resistant bacterial strains. This potential has sparked interest in further exploring its pharmacological applications.

Several case studies highlight the practical applications of this compound:

- Antimicrobial Studies : A study published in the journal Molecules examined the synthesis and biological activity of new derivatives based on dioxecane structures. The results indicated promising antibacterial and antifungal activities, suggesting their potential use in pharmaceutical formulations .

- Analytical Method Development : Research focused on developing HPLC methods for analyzing this compound demonstrated its effectiveness in separating complex mixtures in pharmacokinetics studies. This application is vital for ensuring the purity and efficacy of pharmaceutical products containing this compound .

Mecanismo De Acción

PL-100 ejerce sus efectos inhibiendo la enzima proteasa del VIH-1, que es esencial para la maduración de las partículas virales infecciosas. Al unirse al sitio activo de la proteasa, PL-100 evita la escisión de las poliproteínas virales, bloqueando así la formación de viriones maduros. Esta inhibición interrumpe el ciclo de replicación viral y reduce la carga viral en individuos infectados .

Comparación Con Compuestos Similares

Compuestos similares

Darunavir: Otro inhibidor de la proteasa del VIH-1 de segunda generación con una alta barrera genética a la resistencia.

Atazanavir: Un inhibidor de la proteasa de primera generación con un perfil de resistencia diferente.

Ritonavir: A menudo se usa como un potenciador para mejorar la farmacocinética de otros inhibidores de la proteasa.

Singularidad de PL-100

PL-100 es único debido a su barrera genética más alta para el desarrollo de resistencia y su potente actividad contra las cepas multirresistentes del VIH-1. Esto lo convierte en un candidato valioso para tratar pacientes con infecciones por VIH-1 resistentes a los medicamentos .

Actividad Biológica

1,4-Dioxecane-5,10-dione, a compound with the CAS number 15498-31-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, including relevant case studies and research findings.

This compound has the molecular formula and a molecular weight of approximately 172.18 g/mol. Its physical properties include:

- Density : 1.129 g/cm³

- Boiling Point : 408.5ºC at 760 mmHg

- LogP : -0.0668 (indicating low lipophilicity) .

Synthesis

The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of hexanedioyl difluoride with 2,5-dioxa-1,6-distannahexane under specific conditions (e.g., in chloroform or benzene) .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluating its effectiveness against various pathogenic strains reported the following minimum inhibitory concentrations (MICs):

| Compound | E. coli (µg/mL) | S. aureus (µg/mL) | A. flavus (µg/mL) | C. albicans (µg/mL) |

|---|---|---|---|---|

| This compound | 11 | 11 | 0.0 | 11 |

| Tetracycline | 32 | 34 | -- | -- |

| Flucoral | -- | -- | 14 | 16 |

| Amphotericin | -- | -- | 16 | 20 |

These results suggest that the compound may be effective against both gram-positive and gram-negative bacteria as well as certain fungi .

Cytotoxicity and Antitumor Activity

Further investigations into the cytotoxic effects of this compound have shown promising results in various cancer cell lines. The compound demonstrated significant cytotoxicity against human cancer cells in vitro, indicating potential as an antitumor agent. The mechanism of action appears to involve apoptosis induction and disruption of cellular metabolism in cancerous cells .

Case Studies

A notable case study involved the evaluation of the compound's effects on breast cancer cell lines (MCF-7). The study found that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 15 |

These findings support the hypothesis that higher concentrations lead to increased cytotoxic effects .

Propiedades

IUPAC Name |

1,4-dioxecane-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7-3-1-2-4-8(10)12-6-5-11-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAALZGOZEUHCET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)OCCOC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165763 | |

| Record name | 1,4-Dioxecane-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15498-31-4 | |

| Record name | Ethylene adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15498-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxecane-5,10-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015498314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxecane-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxecane-5,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIOXECANE-5,10-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N8M86C7EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.